molecular formula C21H19N3OS B2361772 N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 933216-33-2

N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2361772
CAS RN: 933216-33-2
M. Wt: 361.46
InChI Key: FIGMXIKPFHEJPS-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole, which is an important heterocyclic compound . These derivatives have been found to be significant in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for their in vitro antitubercular activity .


Synthesis Analysis

The synthesis of these compounds involves the combination of imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the combination of imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .

Mechanism of Action

While the exact mechanism of action of these compounds is not specified in the available literature, it is known that they have been evaluated for their in vitro antitubercular activity .

Future Directions

The future directions in the research of these compounds could involve further exploration of their biological activities, optimization of their synthesis process, and investigation of their potential applications in the treatment of various diseases .

properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-15-9-11-17(12-10-15)22-20(25)19-14(2)24-13-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGMXIKPFHEJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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